Cas no 21043-42-5 (1-(Cycloheptyl)piperazine)

1-(Cycloheptyl)piperazine is a cyclic amine derivative featuring a piperazine core substituted with a cycloheptyl group. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, serving as a valuable intermediate in the development of pharmacologically active molecules. The cycloheptyl moiety enhances lipophilicity, potentially improving membrane permeability in drug design applications. Its rigid yet flexible structure allows for conformational diversity, making it useful in the synthesis of complex heterocycles or as a scaffold for bioactive compounds. The compound is typically handled under inert conditions due to its amine reactivity, and its purity is critical for reproducible synthetic outcomes.
1-(Cycloheptyl)piperazine structure
1-(Cycloheptyl)piperazine structure
商品名:1-(Cycloheptyl)piperazine
CAS番号:21043-42-5
MF:C11H22N2
メガワット:182.30578
MDL:MFCD01076573
CID:254023
PubChem ID:796166

1-(Cycloheptyl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-Cycloheptylpiperazine
    • Piperazine,1-cycloheptyl-
    • (1-Cycloheptyl)piperazine
    • 1-Cycloheptyl-piperazin
    • 1-cycloheptyl-piperazine
    • cycloheptylpiperazine
    • CHEMBL1621975
    • SCHEMBL451992
    • A26700
    • FT-0638075
    • EN300-1827295
    • DTXSID00355300
    • 21043-42-5
    • Piperazine, 1-cycloheptyl-
    • AKOS000300159
    • MFCD01076573
    • Oprea1_778868
    • PS-5843
    • 1-(cycloheptyl)piperazine
    • Oprea1_351054
    • CS-0368358
    • WAA04342
    • CHSINHUYLALJPT-UHFFFAOYSA-N
    • A10348
    • STL194217
    • DB-016223
    • 1-(Cycloheptyl)piperazine
    • MDL: MFCD01076573
    • インチ: InChI=1S/C11H22N2/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13/h11-12H,1-10H2
    • InChIKey: CHSINHUYLALJPT-UHFFFAOYSA-N
    • ほほえんだ: C1CCCC(CC1)N2CCNCC2

計算された属性

  • せいみつぶんしりょう: 182.17800
  • どういたいしつりょう: 182.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 密度みつど: 0.952±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 268.4±8.0 ºC (760 Torr),
  • フラッシュポイント: 102.8±9.4 ºC,
  • ようかいど: 溶出度(46 g/l)(25ºC)、
  • PSA: 15.27000
  • LogP: 1.88110

1-(Cycloheptyl)piperazine セキュリティ情報

1-(Cycloheptyl)piperazine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(Cycloheptyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR6905-1g
1-(Cycloheptyl)piperazine
21043-42-5 98%
1g
£30.00 2025-02-20
Enamine
EN300-1827295-2.5g
1-cycloheptylpiperazine
21043-42-5 95%
2.5g
$64.0 2023-09-19
Chemenu
CM169829-10g
1-Cycloheptylpiperazine
21043-42-5 95%
10g
$117 2023-02-18
Key Organics Ltd
PS-5843-20MG
1-(Cycloheptyl)piperazine
21043-42-5 >97%
20mg
£76.00 2023-04-19
Fluorochem
008914-10g
1-Cycloheptyl)piperazine
21043-42-5 98%
10g
£110.00 2022-03-01
Ambeed
A180867-25g
1-Cycloheptylpiperazine
21043-42-5 96%
25g
$257.0 2024-04-21
1PlusChem
1P002L8S-5g
Piperazine, 1-cycloheptyl-
21043-42-5
5g
$305.00 2023-12-19
1PlusChem
1P002L8S-1g
Piperazine, 1-cycloheptyl-
21043-42-5 96%
1g
$51.00 2025-02-19
Key Organics Ltd
PS-5843-10MG
1-(Cycloheptyl)piperazine
21043-42-5 >97%
10mg
£63.00 2025-02-09
abcr
AB122552-10 g
1-Cycloheptylpiperazine, 98%; .
21043-42-5 98%
10g
€178.40 2023-05-10

1-(Cycloheptyl)piperazine 関連文献

1-(Cycloheptyl)piperazineに関する追加情報

Introduction to 1-(Cycloheptyl)piperazine (CAS No. 21043-42-5)

1-(Cycloheptyl)piperazine, with the chemical formula C₁₁H₁₈N₂ and CAS number 21043-42-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative has garnered attention due to its structural uniqueness and potential biological activities. The compound features a piperazine ring substituted with a cycloheptyl group, which contributes to its distinct physicochemical properties and reactivity. Understanding its synthesis, applications, and recent advancements in research is crucial for researchers and professionals in the chemical and pharmaceutical sectors.

The synthesis of 1-(Cycloheptyl)piperazine typically involves the reaction of cycloheptanone with ammonia or an amine source in the presence of a suitable catalyst. This process often employs transition metal complexes or acidic conditions to facilitate the formation of the piperazine ring. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Recent studies have explored greener methodologies, such as biocatalysis or photochemical activation, to improve the sustainability of the synthesis process without compromising efficiency.

One of the most compelling aspects of 1-(Cycloheptyl)piperazine is its potential as a pharmacophore in drug discovery. The piperazine moiety is well-known for its presence in various bioactive molecules, including antipsychotics, antidepressants, and antihistamines. The cycloheptyl group introduces steric bulk and lipophilicity, which can modulate the compound's binding affinity to biological targets. This structural feature makes it an attractive scaffold for designing novel therapeutic agents with enhanced pharmacokinetic profiles.

Recent research has highlighted the pharmacological properties of 1-(Cycloheptyl)piperazine in several disease models. Studies suggest that this compound may exhibit neuroprotective effects, making it a promising candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of 1-(Cycloheptyl)piperazine to interact with specific neurotransmitter receptors has been investigated extensively. For instance, its binding affinity to serotonin receptors (5-HT2A) has been explored as a potential therapeutic intervention for mood disorders.

In addition to its neurological applications, 1-(Cycloheptyl)piperazine has shown promise in other therapeutic areas. Preliminary studies have indicated its potential role in anti-inflammatory and immunomodulatory therapies. The compound's ability to modulate immune responses by interacting with cytokine pathways has been a focus of recent investigations. These findings open up new avenues for developing treatments for autoimmune diseases and chronic inflammation.

The chemical stability and solubility of 1-(Cycloheptyl)piperazine are critical factors that influence its suitability for pharmaceutical applications. The compound exhibits moderate solubility in organic solvents but limited solubility in water, which may pose challenges for formulation development. However, advances in solubility enhancement techniques, such as prodrug design or nanotechnology-based delivery systems, have mitigated these issues to some extent. These innovations are essential for improving the bioavailability and therapeutic efficacy of 1-(Cycloheptyl)piperazine-based drugs.

From a regulatory perspective, ensuring the safety and efficacy of 1-(Cycloheptyl)piperazine is paramount before it can be commercialized as a drug or used in clinical trials. Rigorous toxicological studies are required to assess its potential side effects and long-term effects on human health. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies are necessary to streamline this process. Compliance with Good Manufacturing Practices (GMP) and other regulatory standards is essential to ensure the quality and consistency of the final product.

The future prospects of 1-(Cycloheptyl)piperazine in pharmaceutical research are promising. Ongoing studies aim to elucidate its mechanism of action at a molecular level and identify new therapeutic applications. The development of high-throughput screening technologies has accelerated the discovery process by enabling rapid testing of thousands of compounds for their biological activity. This approach has led to several novel derivatives of 1-(Cycloheptyl)piperazine with enhanced pharmacological properties.

In conclusion, 1-(Cycloheptyl)piperazine (CAS No. 21043-42-5) is a versatile compound with significant potential in pharmaceutical applications. Its unique structure, combined with recent advancements in synthetic methodologies and pharmacological research, positions it as a valuable scaffold for developing new drugs. As research continues to uncover its therapeutic benefits, 1-(Cycloheptyl)piperazine is likely to play an increasingly important role in addressing various medical challenges.

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